molecular formula C7H8N4O4 B12729620 Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide CAS No. 3777-13-7

Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide

Cat. No.: B12729620
CAS No.: 3777-13-7
M. Wt: 212.16 g/mol
InChI Key: ZBCOZJRTAODECL-UHFFFAOYSA-N
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Description

Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a chemical compound that belongs to the class of organic compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which consists of a nitrogen-nitrogen single bond attached to a carbonyl group. This particular compound features a nitro group and a furfuryl moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of acetic acid hydrazide with 5-nitrofurfural. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an imine intermediate, which is subsequently reduced to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide group can form covalent bonds with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid hydrazide: Lacks the nitro and furfuryl groups, making it less reactive.

    5-nitrofurfural hydrazone: Similar structure but lacks the acetic acid moiety.

    Furfuryl hydrazide: Lacks the nitro group, affecting its reactivity and biological activity.

Uniqueness

Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to the presence of both the nitro and furfuryl groups, which confer distinct chemical and biological properties

Properties

CAS No.

3777-13-7

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]acetamide

InChI

InChI=1S/C7H8N4O4/c1-4(12)9-10-7(8)5-2-3-6(15-5)11(13)14/h2-3H,1H3,(H2,8,10)(H,9,12)

InChI Key

ZBCOZJRTAODECL-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N

Canonical SMILES

CC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N

Origin of Product

United States

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